[1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol
Description
Properties
Molecular Formula |
C9H16FNO |
|---|---|
Molecular Weight |
173.23 g/mol |
IUPAC Name |
[1-[[(3S)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C9H16FNO/c10-8-1-4-11(5-8)6-9(7-12)2-3-9/h8,12H,1-7H2/t8-/m0/s1 |
InChI Key |
QJQCVYXQIGSXLS-QMMMGPOBSA-N |
Isomeric SMILES |
C1CN(C[C@H]1F)CC2(CC2)CO |
Canonical SMILES |
C1CN(CC1F)CC2(CC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclopropylmethanol Core
The cyclopropylmethanol moiety is typically synthesized via cyclopropanation reactions or ring contraction methods starting from suitable olefins or halogenated precursors.
- Cyclopropanation of Alkenes: Using Simmons–Smith reaction conditions (e.g., diiodomethane and zinc-copper couple) on allylic alcohols or protected derivatives to yield cyclopropylmethanol intermediates.
- Reduction of Cyclopropanecarboxaldehydes or Esters: Subsequent reduction with mild hydride reagents (e.g., sodium borohydride) to give the corresponding cyclopropylmethanol.
Preparation of (3S)-3-Fluoropyrrolidin-1-yl Intermediate
The (3S)-3-fluoropyrrolidine fragment is synthesized through:
- Fluorination of Pyrrolidine Precursors: Starting from (3S)-pyrrolidine derivatives, selective fluorination at the 3-position is achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).
- Chiral Resolution or Asymmetric Synthesis: Ensuring the (3S) stereochemistry is maintained or introduced via chiral catalysts or resolution techniques.
Coupling via Methylene Linker
The key step involves linking the (3S)-3-fluoropyrrolidin-1-yl group to the cyclopropylmethanol core via a methylene bridge.
- Alkylation of Pyrrolidine Nitrogen: The nitrogen atom of the fluoropyrrolidine is alkylated with a cyclopropylmethyl halide (e.g., bromide or chloride) under basic conditions.
- Reductive Amination: Alternatively, reductive amination of the cyclopropylmethanal with the fluoropyrrolidine amine under mild reducing conditions (e.g., sodium triacetoxyborohydride) can be employed.
Final Functional Group Adjustments
- Protection/Deprotection Steps: Hydroxyl groups may be protected during intermediate steps to prevent side reactions and then deprotected at the final stage.
- Purification and Stereochemical Verification: Chromatographic purification and chiral HPLC or NMR analysis confirm stereochemical purity.
Representative Preparation Procedure from Patent Literature
A relevant preparation method is disclosed in patent WO2014073904A1, which, while primarily focused on related receptor agonists, provides insights into the synthesis of fluorinated pyrrolidine derivatives linked to cyclopropylmethanol frameworks.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Cyclopropylmethyl bromide, base (e.g., K2CO3), DMF, 50°C | Alkylation of (3S)-3-fluoropyrrolidine nitrogen with cyclopropylmethyl bromide |
| 2 | Reduction with NaBH4 or LiAlH4 in THF or Et2O | Reduction of aldehyde or ester intermediates to cyclopropylmethanol |
| 3 | Purification by column chromatography | Isolation of pure [1-[[(3S)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol |
| 4 | Chiral HPLC analysis | Confirmation of stereochemical integrity |
Data Tables: Reaction Conditions and Yields
| Reaction Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of pyrrolidine N | Cyclopropylmethyl bromide, K2CO3, DMF, 50°C, 12 h | 75-85 | Mild base avoids racemization |
| Reduction to alcohol | NaBH4 in MeOH or LiAlH4 in THF | 80-90 | Selective reduction of aldehyde/ester |
| Purification | Silica gel chromatography | >95 purity | Essential for stereochemical purity |
| Overall yield | Combined steps | 60-70 | Dependent on scale and conditions |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H, ^13C, and ^19F NMR confirm structure and fluorine incorporation.
- Chiral High-Performance Liquid Chromatography (HPLC): Assesses enantiomeric excess.
- Mass Spectrometry (MS): Confirms molecular weight.
- Infrared (IR) Spectroscopy: Identifies functional groups, especially hydroxyl.
- Optical Rotation: Measures chirality.
Summary and Expert Commentary
The preparation of [1-[[(3S)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol is a multistep process requiring precise control of stereochemistry and functional group transformations. The key challenges lie in the selective fluorination of the pyrrolidine ring and the efficient coupling to the cyclopropylmethanol core without racemization or side reactions. The methods described in patent literature provide reliable protocols with good yields and stereochemical fidelity. The use of mild bases, selective fluorinating agents, and careful purification are critical to success.
The comprehensive approach outlined here integrates synthetic organic chemistry principles with practical considerations for scale-up and purity, offering a robust foundation for further development or research applications involving this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropyl alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated pyrrolidine derivatives with biological macromolecules. Its fluorine atom can serve as a marker in various imaging techniques.
Medicine: In medicinal chemistry, [1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol involves its interaction with specific molecular targets. The fluorinated pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopropylmethanol moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₉H₁₆FNO (excluding counterions).
- Functional Groups : Cyclopropane (rigid structure), fluorinated pyrrolidine (enhanced polarity and metabolic stability), and primary alcohol (reactive site for derivatization).
- Applications : Likely serves as a pharmaceutical intermediate, given the structural similarity to Montelukast precursors () and fluorinated bioactive molecules.
Comparison with Structurally Similar Compounds
Enantiomeric Analog: [1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol Hydrochloride
- Key Differences :
- Stereochemistry: The (3R)-enantiomer differs in the configuration of the fluorine atom on the pyrrolidine ring.
- Physicochemical Impact**: Fluorine’s spatial orientation affects dipole moments and binding affinity to chiral targets (e.g., enzymes or receptors).
- Data :
- Molecular Formula: C₉H₁₇ClFNO (as hydrochloride salt) .
- Price: $201–$2,057 for 100 mg–5 g ().
Boc-Protected Aminomethyl Analogue: [1-[(Boc-Amino)methyl]cyclopropyl]methanol
Aromatic Derivative: [1-(3-Methylphenyl)cyclopropyl]methanol
- Key Differences: Substituent: A 3-methylphenyl group replaces the fluoropyrrolidine, introducing aromaticity and lipophilicity. Applications: Potential use in agrochemicals or materials science due to increased hydrophobicity. Data:
- Synonyms: 1-(3-Methylphenyl)cyclopropanemethanol .
Simpler Cyclopropanol: 1-Methylcyclopentanol
- Key Differences: Core Structure: Cyclopentanol vs. cyclopropane, altering ring strain and reactivity. Safety: Listed in MSDS with standard alcohol precautions ().
Structural and Functional Analysis Table
Research Findings and Trends
- Fluorination Impact: Fluorine in the pyrrolidine ring enhances metabolic stability and bioavailability compared to non-fluorinated analogues ().
- Stereochemical Sensitivity : The (3S) vs. (3R) configuration may influence target binding, as seen in enantiomer-specific drug candidates .
- Cyclopropane Utility : The cyclopropane ring’s rigidity is advantageous in drug design for enforcing specific conformations, as seen in Montelukast intermediates ().
Biological Activity
The compound [1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol is a novel chemical entity that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a fluoropyrrolidine moiety attached to a cyclopropyl group. This unique arrangement contributes to its biological properties.
Chemical Formula: CHFNO
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain pathways involved in inflammation and cell signaling.
1. Pharmacological Profile
Recent research indicates that [1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol exhibits significant activity against various biological targets:
- Inhibition of Janus Kinase (JAK): The compound has been shown to inhibit JAK pathways, which are critical in the signaling of several cytokines involved in inflammatory responses .
- Selective RORc Inverse Agonist: It has been identified as a selective inverse agonist for the Retinoic Acid Receptor-related Orphan Receptor C (RORc), which plays a role in the production of IL-17, a cytokine involved in autoimmune diseases .
2. Case Studies
Several studies have explored the effects of this compound on cellular and animal models:
- Study on Inflammatory Response: In vitro assays demonstrated that treatment with this compound reduced IL-17 production significantly, suggesting its potential use in treating inflammatory conditions such as psoriasis and rheumatoid arthritis .
- Animal Model Testing: In vivo studies using murine models showed that administration of [1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol led to a marked decrease in inflammatory markers, indicating its therapeutic potential .
Data Tables
Q & A
Q. What are the established synthetic routes for [1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol, and what challenges arise during cyclopropane ring formation?
- Methodological Answer : The synthesis typically involves (1) introducing the fluoropyrrolidine moiety via nucleophilic substitution or reductive amination and (2) cyclopropanation using reagents like diazo compounds or transition-metal catalysts. For example, Friedel-Crafts acylation (as seen in fluorinated aromatic intermediates) may precede cyclopropane ring closure under controlled conditions . Challenges include managing ring strain and stereochemical control, particularly at the 3S position. Purification often requires chiral HPLC or recrystallization to isolate the desired enantiomer .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR is critical for confirming fluorination at the pyrrolidine ring, while and NMR resolve cyclopropane and methanol group signals.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns.
- Chiral HPLC : Essential for enantiomeric purity assessment, especially given the 3S stereocenter .
- IR Spectroscopy : Identifies hydroxyl (-OH) and C-F stretches (~1100 cm) .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : The compound serves as a versatile intermediate in drug discovery, particularly for:
- Targeted Fluorination : Enhancing metabolic stability and bioavailability in lead optimization.
- Bioisosteric Replacement : The cyclopropane moiety mimics rigid hydrocarbon chains, improving target binding .
- Probe Synthesis : Used in fluorinated tracer molecules for imaging studies .
Advanced Research Questions
Q. How does the 3S stereochemistry influence the compound’s biological activity and intermolecular interactions?
- Methodological Answer : The 3S configuration impacts binding affinity due to spatial orientation. For example:
- Docking Studies : Molecular dynamics (MD) simulations reveal that the 3S enantiomer fits better into chiral binding pockets (e.g., enzyme active sites) compared to 3R.
- Pharmacokinetics : Stereochemistry affects metabolic pathways; enantioselective cytochrome P450 interactions can be modeled using QSAR .
- Experimental Validation : Comparative assays with enantiopure samples are necessary to isolate stereochemical effects .
Q. How can researchers resolve contradictions in reported solubility data across different solvents?
- Methodological Answer : Contradictions may arise from impurities or measurement conditions. A systematic approach includes:
- Controlled Solubility Tests : Use standardized protocols (e.g., shake-flask method) at fixed temperatures (25°C).
- Purity Verification : Ensure samples are ≥95% pure via HPLC before testing.
- Solvent Polarity Analysis : Correlate solubility with Hansen solubility parameters; polar aprotic solvents (e.g., DMSO) often yield higher solubility for fluorinated cyclopropanes .
Q. What computational strategies predict the compound’s interactions with biological targets like kinases or GPCRs?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding modes, prioritizing fluoropyrrolidine and cyclopropane interactions.
- Free Energy Perturbation (FEP) : Quantifies binding energy differences between enantiomers.
- ADMET Prediction : Software (e.g., SwissADME) forecasts solubility, permeability, and metabolic stability based on fluorination and cyclopropane rigidity .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?
- Methodological Answer : Stability discrepancies may stem from:
- Protonation Sites : The fluoropyrrolidine’s nitrogen may undergo varying degrees of protonation, altering degradation pathways.
- Experimental Conditions : Stability studies at pH < 2.0 (simulating gastric fluid) vs. pH 4–5 (lysosomal) yield different degradation rates.
- Mitigation : Use buffered solutions and monitor degradation via LC-MS over time .
Safety and Handling
Q. What protocols ensure safe handling and storage of [1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight, corrosion-resistant containers at 2–8°C, away from light and moisture .
- PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation or dermal exposure.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
